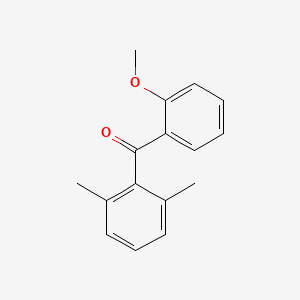

2,6-Dimethyl-2'-methoxybenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Dimethyl-2’-methoxybenzophenone is an organic compound with the molecular formula C16H16O2 and a molecular weight of 240.3 g/mol. It is a member of the benzophenone family, which are organic compounds known for their ability to absorb ultraviolet (UV) radiation. This compound is widely used as a UV-absorbing agent in various applications, including sunscreens and other personal care products.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-2’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction involves the acylation of 2,6-dimethylphenol with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of 2,6-Dimethyl-2’-methoxybenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

化学反応の分析

Types of Reactions

2,6-Dimethyl-2’-methoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products Formed

Oxidation: Quinones and carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated and nitrated derivatives.

科学的研究の応用

Applications in Photoprotection

One of the primary applications of 2,6-Dimethyl-2'-methoxybenzophenone is in the formulation of sunscreens and cosmetics. Its ability to absorb UV radiation makes it an effective ingredient for protecting skin from harmful UV rays. Studies have shown that formulations containing this compound can achieve a high Sun Protection Factor (SPF), enhancing their effectiveness in preventing skin damage.

Case Study: Sunscreen Formulation

In a comparative study on sunscreen efficacy, formulations containing varying concentrations of this compound were tested against control formulations without the compound. Results indicated that the presence of this benzophenone significantly improved UV absorption and skin protection.

Industrial Applications

Beyond cosmetics, this compound is utilized in various industrial applications:

- Plastics and Polymers : It acts as a UV stabilizer in plastics, enhancing their durability and resistance to degradation caused by sunlight exposure.

- Coatings : The compound is incorporated into coatings to improve their longevity and performance under UV exposure.

Data Table: Industrial Use Cases

| Industry | Application | Benefits |

|---|---|---|

| Plastics | UV stabilizer | Increases lifespan of plastic products |

| Coatings | Protective coatings | Enhances durability against UV light |

Toxicological Studies

While the applications are promising, it is essential to consider the toxicological profile of this compound. Research indicates potential risks associated with prolonged exposure:

- Studies conducted on animal models have shown adverse effects at high concentrations.

- Chronic exposure was linked to various health issues, necessitating careful regulation in consumer products.

Case Study: Toxicological Assessment

A two-year study on Sprague Dawley rats exposed to high concentrations of the compound revealed significant health impacts, including alterations in organ function and potential carcinogenic effects. These findings underscore the importance of assessing safety in product formulations.

作用機序

The primary mechanism of action of 2,6-Dimethyl-2’-methoxybenzophenone is its ability to absorb UV radiation. The compound absorbs UV light and undergoes a photochemical reaction that dissipates the absorbed energy as heat, thereby preventing the UV radiation from reaching and damaging the underlying material or skin. The molecular targets include the aromatic rings and the carbonyl group, which are responsible for the UV-absorbing properties.

類似化合物との比較

Similar Compounds

2-Hydroxy-4-methoxybenzophenone (BP-3): Commonly used in sunscreens.

2,2’-Dihydroxy-4,4’-dimethoxybenzophenone (BP-6): Used in UV protection formulations.

2,2’-Dihydroxy-4-methoxybenzophenone (BP-8): Known for its UV-absorbing properties.

Uniqueness

2,6-Dimethyl-2’-methoxybenzophenone is unique due to its specific substitution pattern, which provides distinct UV-absorbing characteristics and makes it suitable for various applications in personal care products and industrial formulations.

生物活性

2,6-Dimethyl-2'-methoxybenzophenone (CAS No. 750633-52-4) is a compound known for its diverse biological activities, particularly in the context of UV protection and cellular interactions. This article delves into its biochemical properties, mechanisms of action, cellular effects, and associated research findings.

This compound exhibits significant UV-absorbing properties , making it a valuable compound in photoprotection. It interacts with various biomolecules, including proteins involved in DNA repair mechanisms. The compound stabilizes protein structures through non-covalent binding, enhancing their functionality under UV exposure.

| Property | Description |

|---|---|

| UV Absorption | Effective in absorbing UV radiation |

| Protein Interaction | Binds non-covalently to proteins |

| Stability | Stable under standard conditions; degrades with prolonged UV exposure |

| Cellular Localization | Accumulates in skin and other tissues for protective effects |

Cellular Effects

Research indicates that this compound influences various cellular processes:

- Cell Signaling Modulation : It activates signaling pathways that enhance gene expression related to DNA repair and antioxidant defenses.

- Oxidative Stress Reduction : The compound inhibits enzymes responsible for generating reactive oxygen species (ROS), thereby reducing oxidative stress within cells.

- Dosage-Dependent Effects : In animal models, low doses provide protective benefits against UV damage, while high doses may lead to toxicity and oxidative stress.

The primary mechanism by which this compound operates involves its ability to absorb UV light. This absorption leads to a photochemical reaction that dissipates energy as heat, preventing damage to underlying tissues. Key molecular targets include:

- Aromatic Rings and Carbonyl Groups : These structures are crucial for the compound's UV-absorbing properties.

- Transcription Factors : The compound can activate transcription factors that promote the expression of protective genes against UV-induced damage.

Table 2: Summary of Toxicological Findings from Related Compounds

| Compound | Study Duration | Observed Effects |

|---|---|---|

| Benzophenone-3 | 2 years | Malignant tumors in rat models |

| 2-Hydroxy-4-methoxybenzophenone | 2 years | Growth inhibition and organ-specific effects |

特性

IUPAC Name |

(2,6-dimethylphenyl)-(2-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-7-6-8-12(2)15(11)16(17)13-9-4-5-10-14(13)18-3/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLODDXEKHTUOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641461 |

Source

|

| Record name | (2,6-Dimethylphenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750633-52-4 |

Source

|

| Record name | (2,6-Dimethylphenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。